Superior In Vitro Cytotoxic and Anti-Inflammatory Potency of Triptolide vs. Celastrol in Mesangial and Macrophage Cells
In a direct comparative study using HBZY-1 rat mesangial cells and RAW264.7 murine macrophages, triptolide exhibited markedly lower IC50 and EC50 values than celastrol across both cytotoxicity and anti-inflammatory endpoints [1]. Specifically, in HBZY-1 cells, triptolide's anti-inflammatory EC50 was 20.7 ± 2.1 nM compared to celastrol's 1040 ± 40 nM, representing an approximately 50-fold higher potency [1].
| Evidence Dimension | Anti-inflammatory activity (EC50) and cytotoxicity (IC50) |
|---|---|
| Target Compound Data | HBZY-1: Cytotoxicity IC50 = 230.3 ± 9.9 nM; Anti-inflammatory EC50 = 20.7 ± 2.1 nM. RAW264.7: Cytotoxicity IC50 = 40.2 ± 2.7 nM; Anti-inflammatory EC50 = 25.0 ± 4.4 nM |
| Comparator Or Baseline | Celastrol (HBZY-1: Cytotoxicity IC50 = 3715 ± 342 nM; Anti-inflammatory EC50 = 1040 ± 40 nM. RAW264.7: Cytotoxicity IC50 = 360 ± 41 nM; Anti-inflammatory EC50 = 260.3 ± 20.9 nM) |
| Quantified Difference | Triptolide is 16-fold more cytotoxic and 50-fold more anti-inflammatory in HBZY-1 cells; 9-fold more cytotoxic and 10-fold more anti-inflammatory in RAW264.7 cells |
| Conditions | HBZY-1 rat mesangial cells; RAW264.7 murine macrophages; in vitro assays |
Why This Matters
Researchers requiring maximal anti-inflammatory potency with minimal compound mass should select triptolide over celastrol for in vitro studies, as the 10-50x potency advantage translates directly to lower effective concentrations and reduced solvent exposure in cell-based assays.
- [1] Chen Y, et al. Table 1: Cytotoxicity and anti-inflammatory activity of triptolide and celastrol. Molecules. 2012;17(9):11113-11124. PMID: 22990458. View Source
